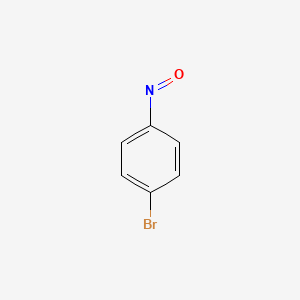

1-Bromo-4-nitrosobenzene

Descripción general

Descripción

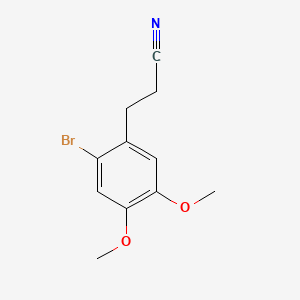

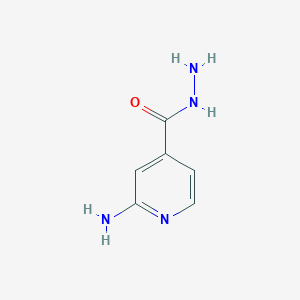

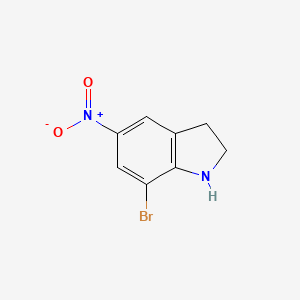

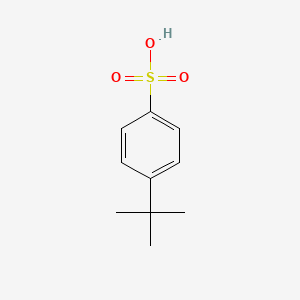

1-Bromo-4-nitrosobenzene is a chemical compound with the formula C6H4BrNO. It is used as a syntheses material intermediate and also as a pharmaceutical intermediate .

Synthesis Analysis

1-Bromo-4-nitrosobenzene can be synthesized through the electrochemical reduction at zinc microelectrodes in ionic liquid, as investigated by cyclic voltammetry . It also undergoes palladium-catalyzed Stille cross-coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as a ligand .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-nitrosobenzene consists of a benzene ring with a bromine atom and a nitroso group attached to it .Chemical Reactions Analysis

The radical anions of 1-Bromo-4-nitrosobenzene are shown to be reactive in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis (trifluoromethylsulfonyl)imide, ([C4mPyrr] [NTf2]), by means of voltammetric measurements .Physical And Chemical Properties Analysis

1-Bromo-4-nitrosobenzene has a molecular weight of 186.006. It is insoluble in water but almost transparent in hot ethyl alcohol . Its density is 1.6±0.1 g/cm3, boiling point is 236.0±23.0 °C at 760 mmHg, and vapor pressure is 0.1±0.5 mmHg at 25°C .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Azo Compounds

1-Bromo-4-nitrosobenzene: is utilized in the synthesis of aromatic azo compounds, which are characterized by their -N=N- double bonds and extensive π electron conjugation systems. These compounds have significant applications in the creation of functional materials due to their chemical stability and thermal stability. The substituents on the aromatic rings of these azo compounds can be manipulated to design photoresponsive materials at the molecular level .

Organic Dyes and Pigments

The compound serves as a precursor in the production of organic dyes and pigments. Its nitroso group can undergo various chemical reactions to form azo dyes, which are widely used in textile, food, and cosmetic industries for their vibrant colors and stability .

Polymer Research

In polymer science, 1-Bromo-4-nitrosobenzene is added to improve the photoelectric conversion efficiency of organic polymer solar cells. Its inclusion in the active layer of solar cells enhances the performance and efficiency of these energy-harvesting devices .

Electrochemical Applications

The electrochemical reduction of 1-Bromo-4-nitrosobenzene has been studied using zinc microelectrodes in ionic liquids. This research is pivotal for understanding the electrochemical behavior of nitroso compounds and their potential applications in energy storage systems .

Catalysis

This compound is also involved in catalytic processes. For instance, it can be used in palladium-catalyzed Stille cross-coupling reactions, which are essential for creating complex organic molecules for pharmaceuticals and agrochemicals .

Functional Nanomaterials

Recent advances have shown that 1-Bromo-4-nitrosobenzene can be used to develop functional nanomaterials. These materials have promising applications in various fields, including electronics, photonics, and biomedicine, due to their unique properties at the nanoscale .

Safety And Hazards

This chemical is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers The paper titled “Changed reactivity of the 1-bromo-4-nitrobenzene radical anion in a room temperature ionic liquid” provides valuable insights into the reactivity of 1-Bromo-4-nitrosobenzene . Another relevant paper is “Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV … - IRJET” which provides spectroscopic analysis of the compound .

Propiedades

IUPAC Name |

1-bromo-4-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-5-1-3-6(8-9)4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBOFPCXLHRSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189781 | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-nitrosobenzene | |

CAS RN |

3623-23-2 | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC404827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Bromo-4-nitrosobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-4-NITROSOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTZ6JZ4L68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-bromo-4-nitrosobenzene contribute to the formation of isoxazolidines in this specific research?

A: The research paper describes a novel method for synthesizing 5-substituted isoxazolidines. Instead of using a pre-formed nitrone, this method utilizes 1-bromo-4-nitrosobenzene and styrene derivatives to generate the nitrone in situ. [] The 1-bromo-4-nitrosobenzene reacts with the styrene in a [3+2] cycloaddition reaction, ultimately leading to the formation of the isoxazolidine ring. This in situ generation of the nitrone offers advantages in terms of reaction efficiency and avoids the need to isolate potentially unstable nitrone intermediates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.